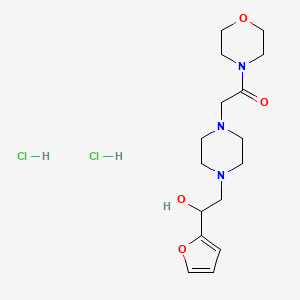
2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride is a useful research compound. Its molecular formula is C16H27Cl2N3O4 and its molecular weight is 396.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic properties. This article delves into its biological activities, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Characteristics
- Molecular Formula : C15H23Cl2N5O3
- Molecular Weight : 424.34 g/mol
- Structure : The compound features a furan ring, a piperazine moiety, and a morpholine structure, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities, particularly in antimicrobial, anticancer, anti-inflammatory, and analgesic domains. The following sections detail these activities based on current literature.
Antimicrobial Activity
Studies have shown that furan derivatives possess significant antibacterial properties. For instance:
- Furan Derivative Efficacy : A study demonstrated that derivatives of furan, including those with piperazine structures, effectively inhibited the growth of Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) as low as 64 µg/mL for some compounds .
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Furan Derivative A | 64 | E. coli |
| Furan Derivative B | 32 | S. aureus |
| This compound | TBD | TBD |
Anticancer Activity
Furan-based compounds have shown promise in cancer treatment:
- HeLa Cell Studies : Conjugates of furan derivatives demonstrated inhibitory effects against HeLa cells (cervical cancer), with IC50 values around 0.15 ± 0.05 µg/mL, indicating potent anticancer activity .
Anti-inflammatory and Analgesic Effects
The compound's structural components suggest potential anti-inflammatory properties:
- COX-2 Inhibition : Some furan derivatives have been identified as selective COX-2 inhibitors, exhibiting anti-inflammatory effects comparable to established drugs like rofecoxib .
The biological activity of the compound is believed to stem from its ability to interact with specific biological targets through binding affinity studies. These interactions often involve:
- Receptor Binding : The piperazine moiety may enhance binding to neurotransmitter receptors.
- Enzyme Inhibition : The morpholine structure could facilitate inhibition of enzymes involved in inflammatory pathways.
Case Studies and Research Findings
Several case studies illustrate the compound's potential:
- Antimicrobial Efficacy : A comparative study showed that the compound exhibited superior antibacterial activity against multiple strains compared to traditional antibiotics .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that the compound not only inhibited cell proliferation but also induced apoptosis in targeted cells .
属性
IUPAC Name |
2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-1-morpholin-4-ylethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4.2ClH/c20-14(15-2-1-9-23-15)12-17-3-5-18(6-4-17)13-16(21)19-7-10-22-11-8-19;;/h1-2,9,14,20H,3-8,10-13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPITNIIRSMEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)CC(=O)N3CCOCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














